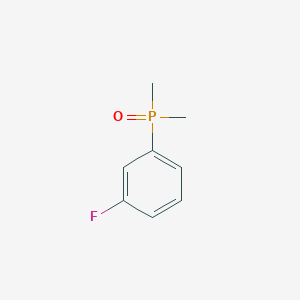

1-Dimethylphosphoryl-3-fluorobenzene

CAS No.: 23588-14-9

Cat. No.: VC5203180

Molecular Formula: C8H10FOP

Molecular Weight: 172.139

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23588-14-9 |

|---|---|

| Molecular Formula | C8H10FOP |

| Molecular Weight | 172.139 |

| IUPAC Name | 1-dimethylphosphoryl-3-fluorobenzene |

| Standard InChI | InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

| Standard InChI Key | IQSFNVZHXDRRFG-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=CC=CC(=C1)F |

Introduction

General Overview of Organophosphorus Compounds

Organophosphorus compounds, such as "1-Dimethylphosphoryl-3-fluorobenzene," typically consist of a phosphorus atom bonded to organic groups. These compounds are widely studied for their roles in various fields, including:

-

Pharmaceuticals: As intermediates or active agents in drug development.

-

Agriculture: As components of pesticides or herbicides.

-

Material Science: In the development of flame retardants and polymers.

Synthesis Pathways

The synthesis of such compounds often involves:

-

Aromatic Substitution: Introducing the fluorine atom onto the benzene ring.

-

Phosphorylation Reaction: Attaching the dimethylphosphoryl group using reagents like dimethylphosphite or related derivatives.

Analytical Techniques

To characterize "1-Dimethylphosphoryl-3-fluorobenzene," standard analytical methods would include:

-

NMR Spectroscopy: For determining the chemical environment of hydrogen, carbon, and phosphorus atoms.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups like P=O and C-F bonds.

Potential Applications

Although specific applications for this compound are unavailable, similar compounds are used in:

-

Medicinal Chemistry: As precursors for bioactive molecules.

-

Material Science: In designing flame-retardant materials due to the stability of phosphorus-fluorine bonds.

If you have access to more detailed databases or experimental studies related to this compound, further exploration into its properties and applications could be conducted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume